molecular formula C11H17Cl2N3O2 B2389633 (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286208-71-6

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2389633
CAS No.: 1286208-71-6
M. Wt: 294.18
InChI Key: AXBGSYZYMVZKJU-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative of significant interest in pharmaceutical and organic chemistry research. The compound features a stereogenic center, making it a valuable building block for exploring stereoselective synthesis and for creating novel molecular entities with potential biological activity. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous bioactive molecules and FDA-approved drugs due to its favorable physicochemical properties, which can influence solubility, lipophilicity, and the overall three-dimensional coverage of a molecule . The 4-nitrobenzyl group attached to the ring nitrogen offers a handle for further chemical modifications, as the nitro group can be readily reduced to an amine, facilitating the synthesis of more complex derivatives. This chiral amine serves as a critical intermediate in developing potential therapeutic agents. Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize interactions with enantioselective biological targets, such as proteins and enzymes, where the specific spatial orientation of substituents is crucial for binding affinity and selectivity . Its applications span across various research areas, including the synthesis of potential anticancer, antibacterial, and central nervous system (CNS) active compounds, given the prevalence of the pyrrolidine motif in these fields . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H/t10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBGSYZYMVZKJU-YQFADDPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

    Introduction of the 4-Nitrobenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-nitrobenzyl halide under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

    Reduction of the Nitro Group: Formation of ®-1-(4-Aminobenzyl)pyrrolidin-3-amine.

    Substitution of the Benzyl Group: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various neurological conditions. The presence of the nitro group enhances its reactivity, making it suitable for further chemical transformations.

Synthesis Methodology

The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Commonly achieved through cyclization reactions involving amino alcohols or amino acids.
  • Alkylation with 4-Nitrobenzyl Halide : This step introduces the nitrobenzyl group under basic conditions.
  • Formation of Dihydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

Biological Research

In biological contexts, (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can be utilized as a probe to investigate enzyme functions and receptor interactions. Its ability to undergo reduction makes it particularly interesting for studies related to reactive intermediates that can interact with proteins or nucleic acids.

Materials Science

Beyond medicinal applications, this compound can be employed in materials science for synthesizing polymers and materials with tailored electronic or optical properties. The unique structural features allow for the development of advanced materials used in various technological applications.

Case Study 1: Neuropharmacological Applications

Research has demonstrated that derivatives of this compound exhibit significant activity at neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). A study reported that certain analogs showed enhanced potency compared to traditional stimulants like cocaine, suggesting potential therapeutic uses in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders .

Case Study 2: Anti-inflammatory Effects

In a biological model assessing anti-inflammatory properties, compounds derived from this compound were shown to reduce levels of pro-inflammatory cytokines significantly. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensObserved Effects
Neurotransmitter ActivityDopamine Transporter (DAT)Potent inhibition compared to cocaine
Inflammatory ResponseMurine ModelsSignificant reduction in cytokines
Anticancer ActivityOvarian Cancer XenograftsInhibition of tumor growth

Table 2: Synthesis Overview

StepDescription
Pyrrolidine Ring FormationCyclization from amino alcohols or amino acids
AlkylationIntroduction of 4-nitrobenzyl group
Salt FormationTreatment with hydrochloric acid

Mechanism of Action

The mechanism of action of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with proteins or nucleic acids, leading to various biological effects. The pyrrolidine ring can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry
This compound 1286208-71-6 C₁₁H₁₅N₃O₂·2HCl 294.18 4-Nitrobenzyl R
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridine-3-amine -
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride - C₁₁H₁₅Cl₂FN₂ 263.16 (calculated) 3-Fluorobenzyl R
(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride 1349702-39-1 C₁₁H₁₅BrCl₂N₂ 328.08 3-Bromobenzyl R
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 1431966-72-1 C₁₁H₁₆Cl₂N₂ 263.17 4-Chlorobenzyl S
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride 1289585-18-7 C₁₂H₁₈ClN₂ 226.75 4-Methylbenzyl S

Structural and Functional Differences

Substituent Effects
  • Halogenated Analogs :
    • The 3-fluorobenzyl derivative () may exhibit improved bioavailability due to fluorine’s electronegativity and small atomic radius.
    • The 3-bromobenzyl analog () has a higher molecular weight (328.08 vs. 294.18) and increased steric bulk, which could reduce membrane permeability .
  • Pyridine vs. Benzyl : The pyridine-substituted compound () lacks the benzyl aromatic ring, reducing lipophilicity (MW = 236.14), which may impact CNS penetration .
Stereochemical Considerations
  • The (R)-configuration in the target compound contrasts with the (S)-configuration in analogs like (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride (). Stereochemistry significantly influences receptor binding; for example, (R)-enantiomers often show higher affinity for aminergic receptors .

Research and Application Insights

  • Medicinal Chemistry : The 4-nitrobenzyl group’s electron-withdrawing nature may enhance interactions with catalytic lysine residues in enzyme active sites, making the target compound a candidate for covalent inhibitor design.
  • Fluorinated and Chlorinated Derivatives : Fluorine () and chlorine () substituents are common in drug design to modulate pharmacokinetics. For instance, fluorine can block metabolic oxidation sites, extending half-life .
  • Brominated Analogs : The 3-bromobenzyl derivative () could serve as a heavy-atom substituent in crystallography studies or as a radiolabeling precursor .

Biological Activity

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-nitrobenzyl group, which contributes to its unique properties. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization from amino alcohols or amino acids.
  • Introduction of the 4-Nitrobenzyl Group : Alkylation under basic conditions.
  • Dihydrochloride Salt Formation : Treatment with hydrochloric acid.

These steps ensure high yield and purity, which are critical for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Reduction of Nitro Group : This can form reactive intermediates that may interact with proteins or nucleic acids, leading to various biological effects.
  • Receptor Interaction : The pyrrolidine structure allows for modulation of receptor activity, particularly in the central nervous system .

Medicinal Chemistry

The compound serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders. Its structural features make it a candidate for developing drugs that target neurotransmitter systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine exhibit notable antibacterial and antifungal properties. For instance, in vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound could potentially be developed into an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(4-Nitrobenzyl)pyridinePyridineLimited biological activity compared to pyrrolidine derivatives
1-(4-Nitrobenzyl)piperidinePiperidineSimilar mechanisms but different receptor interactions
4-(4-Nitrobenzyl)morpholineMorpholineExhibits some antimicrobial properties but less potent than pyrrolidine derivatives

This compound is unique due to its dual functionality—combining both the nitrobenzyl group and the pyrrolidine ring, which enhances its chemical reactivity and biological efficacy .

Case Studies and Research Findings

A study published in MDPI highlighted the antibacterial potential of various pyrrolidine derivatives, including those similar to this compound. The research emphasized the importance of substituents on the benzyl group in enhancing bioactivity against bacterial strains . Another investigation focused on its use as a probe in enzyme function studies, indicating its versatility in biological research applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidine and 4-nitrobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Post-reaction purification via recrystallization or chromatography isolates the free amine, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Industrial-scale production may employ continuous flow reactors for higher efficiency .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify the pyrrolidine backbone and nitrobenzyl substitution.
  • LC-MS for molecular weight confirmation (MW 294.18).
  • Chiral HPLC to validate enantiomeric purity (>99% for the R-isomer) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow general precautions for nitroaromatics and amines:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for nitrobenzyl derivatives .

Advanced Research Questions

Q. How does the nitro group impact biological activity compared to halogen or methyl substituents?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding affinity to targets like monoamine transporters or kinases. Compare structure-activity relationships (SAR) with analogs (e.g., 4-chloro or 4-methyl derivatives) via:

  • Radioligand binding assays to quantify affinity shifts.
  • Molecular docking to assess interactions with active sites.
  • Refer to SAR tables for structurally similar pyrrolidine derivatives .

Q. How can researchers resolve contradictions in receptor binding data for this compound?

  • Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Mitigate by:

  • Chiral resolution : Re-purify using SFC (Supercritical Fluid Chromatography) .
  • Orthogonal assays : Validate binding with SPR (Surface Plasmon Resonance) and functional cAMP assays.
  • Control standardization : Use reference compounds (e.g., (S)-enantiomer) to benchmark results .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodological Answer :

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the benzylation step.
  • Crystallization-induced diastereomer resolution : Use chiral acids (e.g., tartaric acid) to isolate the R-isomer.
  • Continuous chiral chromatography : Implement simulated moving bed (SMB) systems for industrial-scale purity .

Q. How does stereochemistry influence metabolic stability in preclinical models?

  • Methodological Answer : The R-configuration may alter cytochrome P450 interactions. Assess via:

  • In vitro microsomal assays to compare metabolic half-lives of (R)- and (S)-enantiomers.
  • Pharmacokinetic profiling in rodent models to track clearance rates.
  • Metabolite identification using HR-MS/MS to map degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.